4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

描述

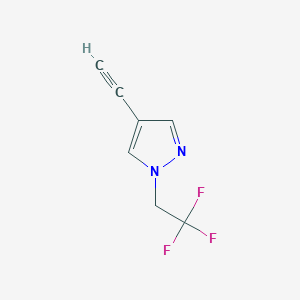

4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by an ethynyl group at the 4-position and a 2,2,2-trifluoroethyl substituent at the 1-position of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the trifluoroethyl group and the reactivity of the ethynyl moiety, which facilitates further functionalization via click chemistry or cross-coupling reactions .

Key structural features include:

- Ethynyl group: Enhances molecular rigidity and enables conjugation with other aromatic systems.

- Trifluoroethyl group: Imparts metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.

The compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or demand . Its CAS number is referenced as SY272313 (Accela, 2024), but detailed physicochemical data (e.g., melting point, solubility) are absent in the provided evidence.

属性

IUPAC Name |

4-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-2-6-3-11-12(4-6)5-7(8,9)10/h1,3-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNORMRGEMSZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring, an ethynyl group, and a trifluoroethyl substituent. This unique structure has attracted attention for its potential biological activities, particularly in medicinal chemistry. The presence of the ethynyl group enhances reactivity, while the trifluoroethyl group may influence its solubility and biological interactions.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H5F3N2

- Molecular Weight : 174.13 g/mol

- CAS Number : 1400287-67-3

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Notably, compounds with similar structures have been evaluated for their effectiveness against various biological targets.

Potential Applications

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, some pyrazole compounds have been reported to selectively inhibit COX-2 with low IC50 values.

- Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes involved in metabolic pathways could be explored further in drug development.

Research Findings

Recent studies have highlighted the biological activities of various pyrazole derivatives:

| Compound Name | Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| Celecoxib | COX-2 Inhibitor | 0.017 | |

| Compound 4b | Selective COX-2 Inhibitor | 0.098 | |

| This compound | Potential anti-inflammatory activity | Not yet determined |

Case Studies

A review of pyrazole compounds indicates that modifications to the pyrazole scaffold can significantly influence their biological activity. For example:

- Structural Modifications : Variations in substituents on the pyrazole ring can enhance selectivity for COX enzymes or improve solubility and bioavailability.

- In Vitro Studies : Laboratory studies have shown that certain derivatives exhibit selective inhibition of COX-1 and COX-2 enzymes, which are critical for the development of anti-inflammatory drugs.

相似化合物的比较

Comparison with Similar Compounds

Below is a systematic comparison of 4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with structurally analogous pyrazole derivatives:

Substituent Variations and Molecular Properties

*Molecular weight calculated based on formula C₇H₆F₃N₂.

Thermal and Physical Properties

Limited data are available for the target compound, but analogs provide insights:

- Melting Points : Trifluoroethyl-containing pyrazoles (e.g., [5]) exhibit high melting points (>200°C) due to strong dipole-dipole interactions from fluorine atoms .

- Density and Solubility: Fluorinated derivatives like [12] have higher predicted densities (~1.55 g/cm³) compared to non-fluorinated analogs, correlating with increased molecular packing efficiency .

准备方法

General Synthetic Route

The synthesis of 4-ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves several key steps:

Formation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole core:

- This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds substituted or functionalized to introduce the trifluoroethyl group at the nitrogen.

- The trifluoroethyl group is typically introduced via alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl halides under controlled conditions.

Introduction of the ethynyl group at the 4-position:

- The ethynyl substituent is introduced by selective alkynylation of the pyrazole ring at the 4-position.

- This can be performed via Sonogashira coupling reactions using 4-halopyrazoles and terminal alkynes or by direct ethynylation under catalytic conditions.

Purification and characterization:

- The product is purified by recrystallization or chromatographic methods.

- Characterization is done using NMR (including ^1H, ^13C, and ^19F NMR due to the trifluoroethyl group), IR spectroscopy, and mass spectrometry to confirm the structure.

Specific Synthetic Example

According to available data on similar pyrazole derivatives, the following method is illustrative:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. N-alkylation | Pyrazole + 2,2,2-trifluoroethyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), room temperature to reflux | Formation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole | 70-85 |

| 2. Halogenation at C-4 | N-(2,2,2-trifluoroethyl)pyrazole + NBS (N-bromosuccinimide) or other halogenating agent | 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 60-75 |

| 3. Ethynylation | 4-Bromo derivative + terminal alkyne (acetylene or substituted acetylene), Pd(0) catalyst, CuI co-catalyst, base (triethylamine), solvent (THF or DMF), inert atmosphere | This compound | 65-80 |

This sequence aligns with common pyrazole functionalization methods and is supported by general pyrazole chemistry literature.

Research Findings and Analytical Data

- The trifluoroethyl group significantly influences the chemical shifts in NMR spectra, particularly in ^19F NMR, which confirms the presence of the trifluoromethyl moiety.

- ^1H NMR typically shows characteristic singlets for the ethynyl proton (~2.5 ppm) and aromatic pyrazole protons.

- IR spectroscopy reveals a sharp alkyne C≡C stretch around 2100-2200 cm^-1.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight (~174.12 g/mol).

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Direct N-alkylation + halogenation + Sonogashira coupling | Pyrazole, trifluoroethyl bromide, NBS, terminal alkyne, Pd catalyst | Room temp to reflux, inert atmosphere | High selectivity, well-established | Requires multiple steps, sensitive catalysts | 65-85 |

| One-pot synthesis from hydrazine and trifluoroethylated 1,3-dicarbonyl | Hydrazine, trifluoroethyl 1,3-dicarbonyl derivative, alkyne source | Elevated temperature, controlled pH | Fewer isolation steps | Challenging reaction control, side reactions possible | 50-70 |

| Direct alkynylation of N-trifluoroethyl pyrazole | N-trifluoroethyl pyrazole, acetylene, strong base, catalyst | Anhydrous conditions, inert atmosphere | Simplified process | Requires optimization for regioselectivity | 60-75 |

Notes on Reaction Optimization

- Reaction temperature and solvent choice critically affect yields and selectivity.

- Use of inert atmosphere (argon or nitrogen) prevents oxidation of sensitive intermediates.

- Catalysts such as palladium complexes must be fresh and handled carefully to maintain activity.

- Purification often requires chromatographic techniques due to close polarity of starting materials and products.

常见问题

Q. What are the key synthetic strategies for preparing 4-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole and related pyrazole derivatives?

The synthesis of pyrazole derivatives often involves cyclization reactions using hydrazines or hydroxylamines with α,β-unsaturated carbonyl compounds. For example, condensation of hydroxyethylhydrazine with enones has been employed to form pyrazole cores . Alkylation of pyrazole intermediates with trifluoroethyl groups can be achieved using reagents like 2,2,2-trifluoroethyl iodide under basic conditions, followed by purification via column chromatography . Structural confirmation typically relies on single-crystal X-ray diffraction and spectroscopic methods (NMR, IR) .

Q. What safety precautions are critical when handling trifluoroethyl-substituted pyrazoles?

Trifluoroethyl groups introduce flammability and toxicity risks. Key precautions include:

Q. How are pyrazole derivatives characterized to confirm structural integrity?

Standard characterization includes:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C≡C bond in ethynyl groups) .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for substituent assignment, IR for functional group identification .

- Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthetic routes for trifluoroethyl-pyrazole derivatives?

DFT calculations predict reaction energetics and transition states, aiding in solvent selection and catalyst design. For example, DFT has been used to model hydrogen-bonding interactions in pyrazole crystals, guiding recrystallization solvent choices . Computational studies can also correlate electronic effects of the trifluoroethyl group with reactivity, such as its electron-withdrawing impact on electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data for pyrazole analogs?

Discrepancies in bioactivity often arise from structural variations (e.g., substituent position). For instance:

- 3-Ethyl-4-phenoxy analogs show enhanced COX-2 inhibition compared to 4-ethynyl derivatives, attributed to steric effects .

- Meta vs. para substitution on aryl rings alters binding affinity to targets like carbonic anhydrase . Systematic SAR studies using isogenic compound libraries and standardized assays (e.g., enzyme inhibition kinetics) are critical .

Q. How do reaction conditions influence regioselectivity in pyrazole alkylation?

Regioselectivity is controlled by:

- Base strength : Strong bases (e.g., NaH) favor N-alkylation over O-alkylation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for trifluoroethyl group incorporation .

- Temperature : Higher temperatures (80–120°C) improve yields but may promote side reactions like ring-opening .

Q. What analytical methods quantify trace impurities in pyrazole derivatives?

Advanced techniques include:

- HPLC-MS : Detects low-abundance byproducts (e.g., dehalogenated intermediates) .

- GC-FID : Monitors residual solvents (e.g., DMF, THF) .

- XPS : Identifies surface contaminants in crystalline samples .

Methodological Considerations

Designing experiments to study metabolic stability of 4-ethynyl-pyrazoles:

- In vitro assays : Use liver microsomes or hepatocytes to measure CYP450-mediated degradation .

- Isotope labeling : <sup>13</sup>C-labeled ethynyl groups track metabolic pathways via LC-MS .

- Comparative studies : Benchmark against known drugs (e.g., celecoxib) to contextualize stability data .

Addressing discrepancies in crystallographic vs. spectroscopic data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。